N-(3-methoxybenzyl)-N-methylguanidine sulfate
Description
N-(3-Methoxybenzyl)-N-methylguanidine sulfate is a guanidine derivative characterized by a methoxy-substituted benzyl group at the 3-position of the aromatic ring and a methyl group attached to the guanidine nitrogen. The sulfate counterion enhances its solubility in polar solvents, making it suitable for applications in aqueous reaction systems.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-4-3-5-9(6-8)14-2;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKYOGLBAFZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-N-methylguanidine sulfate typically involves the reaction of 3-methoxybenzylamine with methylisothiocyanate, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
N-(3-methoxybenzyl)-N-methylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Features of Selected Guanidine Derivatives
*Calculated based on molecular formula.
- Positional Isomerism: The 3-methoxybenzyl substituent in the target compound contrasts with the 4-methoxybenzyl isomer (). Positional differences influence electronic properties (e.g., electron-donating methoxy group at meta vs.
- Counterion Impact : Sulfate salts (e.g., and ) generally exhibit higher aqueous solubility compared to chloride or freebase guanidines, which is critical for pharmaceutical formulations .
Physicochemical and Crystallographic Properties
- Crystal Packing: Analogous guanidines (e.g., ) exhibit non-classical C–H···O hydrogen bonds (2.81 Å) between methoxy oxygen and methyl hydrogens, forming centrosymmetric dimers. Such interactions likely stabilize the sulfate salt’s solid-state structure .
- Bond Geometry : The CN3 core in guanidines shows bond lengths (e.g., 1.2889 Å for C1–N3 double bond) and angles (115–125°) deviating from ideal trigonal planar geometry, as seen in N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine (). These distortions may affect base strength and coordination chemistry .
Biological Activity
N-(3-Methoxybenzyl)-N-methylguanidine sulfate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Neuroprotective Effects
Research Findings:
- Neuroprotection Against Amyloid-beta Toxicity: Studies have shown that this compound exhibits neuroprotective effects against Amyloid-beta (Aβ) induced toxicity in B-35 neuroblastoma cells. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease. The compound counteracts the toxicity produced by Aβ, indicating a mechanism that may involve the modulation of oxidative stress pathways or direct interaction with neurotoxic agents .
Anti-Inflammatory and Analgesic Properties
Mechanisms of Action:
- Inhibition of Inflammatory Cytokines: The compound has been investigated for its ability to inhibit the production of inflammatory cytokines. This property suggests potential therapeutic applications for inflammatory diseases, where reducing inflammation is crucial .
- Pain Management: this compound has also been studied for its analgesic effects, believed to involve the inhibition of pain signal production in the nervous system. This could offer new avenues for pain management therapies .
Pharmacokinetics and Tissue Distribution
Key Findings:
- A study conducted on the pharmacokinetics and tissue distribution in rats revealed significant absorption and elimination rates, with a notable lung-targeting property. This characteristic may enhance its efficacy in treating respiratory-related conditions .
Comparative Biological Activity Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Neuroprotection | Counteracts Aβ toxicity | Alzheimer's disease treatment |
| Anti-inflammatory | Inhibits inflammatory cytokines | Treatment of inflammatory diseases |
| Analgesic | Inhibits pain signal production | Pain management |
| Pharmacokinetics | Lung-targeting properties | Enhanced efficacy in respiratory conditions |
Case Studies and Research Applications
-
Neuroprotection Study:
- Objective: To evaluate the protective effects against Aβ toxicity.
- Method: B-35 neuroblastoma cells were treated with varying concentrations of the compound.
- Results: Significant reduction in cell death due to Aβ exposure was observed, indicating strong neuroprotective properties.
-
Anti-inflammatory Study:
- Objective: To assess the inhibitory effects on cytokine production.
- Method: In vitro assays measuring cytokine levels post-treatment.
- Results: The compound effectively reduced levels of key inflammatory markers, supporting its potential use in inflammatory conditions.
-
Pharmacokinetic Analysis:
- Objective: To understand absorption and distribution in vivo.
- Method: Rats were administered the compound, followed by analysis of tissue samples.
- Results: Notable accumulation in lung tissues was recorded, suggesting targeted therapeutic effects for pulmonary applications.
Q & A
Q. What are the established synthetic routes for N-(3-methoxybenzyl)-N-methylguanidine sulfate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential alkylation and sulfation steps. For example, guanidine derivatives are often synthesized via nucleophilic substitution using methoxybenzyl halides and methylamine under controlled pH (7–9) and temperature (60–80°C) . Sulfation is achieved using sulfuric acid or sulfonic acid derivatives in anhydrous conditions to avoid hydrolysis . Key factors affecting yield include solvent choice (e.g., DMF for polar intermediates) and stoichiometric control of methylamine to prevent over-alkylation. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H-NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm, while the benzyl protons resonate between 6.7–7.3 ppm. The methylguanidine moiety shows peaks at ~2.9 ppm (N–CH₃) and 7.1–7.5 ppm (NH₂) in DMSO-d₆ .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) are used for purity analysis, with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS typically reveals [M+H]+ ions at m/z 290–300, with fragmentation patterns confirming the sulfate group .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The compound is moderately soluble in water (~10 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C. Hydrolysis risks increase in acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating storage at −20°C in desiccated form .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of N-(3-methoxybenzyl)-N-methylguanidine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. neuroprotective effects) may arise from structural analogs or assay conditions. To resolve these:
- Perform structure-activity relationship (SAR) studies : Compare the target compound with analogs like N-(3-methoxybenzyl)-1-methyltriazole-4-carboxamide, which shows NF-κB inhibition .
- Standardize assays: Use consistent cell lines (e.g., RAW 264.7 macrophages for IL-6/TNF-α measurement) and control for sulfate counterion effects .
- Validate mechanisms via knockouts: CRISPR/Cas9-edited models can confirm pathways like NF-κB or MAPK .
Q. What experimental design considerations are critical when studying the compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Dosing : Administer via intraperitoneal (IP) or intravenous (IV) routes to bypass first-pass metabolism. A 10 mg/kg dose in rodents is common for bioavailability studies .
- Metabolite Identification : Use LC-MS/MS to detect sulfate cleavage products (e.g., free guanidine) in plasma and urine .
- Tissue Distribution : Radiolabel the compound with ³H or ¹⁴C isotopes for autoradiography in organs like the liver and brain .
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The methoxybenzyl group shows π-π stacking with Phe residues in the active site .
- MD Simulations : GROMACS simulations (100 ns) reveal stability of hydrogen bonds between the sulfate group and Arg/Lys residues .
- QSAR : Apply Gaussian-based descriptors to correlate logP values with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
